4-Ethyl-3-fluorobenzoic acid
CAS No.: 1142924-72-8; 37135-28-7
Cat. No.: VC4372709
Molecular Formula: C9H9FO2
Molecular Weight: 168.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142924-72-8; 37135-28-7 |
|---|---|
| Molecular Formula | C9H9FO2 |
| Molecular Weight | 168.167 |
| IUPAC Name | 4-ethyl-3-fluorobenzoic acid |
| Standard InChI | InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | GFZWTENMZHZIMV-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Physical Characteristics
Experimental and predicted physicochemical parameters include:
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic ethyl group and aromatic system, but demonstrates good solubility in polar aprotic solvents like DMSO and DMF .
Synthetic Methodologies
Primary Synthetic Routes
Four principal methods dominate the synthesis of 4-ethyl-3-fluorobenzoic acid:
2.1.1 Friedel-Crafts Alkylation
Ethylation of 3-fluorobenzoic acid derivatives using ethyl chloride/aluminum trichloride, followed by oxidation to the carboxylic acid. This method achieves ~65-72% yields but requires careful control of reaction conditions to prevent over-alkylation.
2.1.2 Halogen Exchange
Fluorination of 4-ethyl-3-bromobenzoic acid via Balz-Schiemann reaction using tetrafluoroboric acid and sodium nitrite . This route benefits from commercial availability of brominated precursors but generates hazardous byproducts.
2.1.3 Carboxylation of Ethylfluorobenzene
Directed ortho-metalation of 4-ethylfluorobenzene followed by quenching with solid CO₂, as demonstrated in similar fluorobenzoic acid syntheses. This method provides excellent regiocontrol but requires cryogenic conditions (-78°C).
2.1.4 Microbial Biotransformation
Emerging approaches use engineered Pseudomonas putida strains to introduce ethyl groups via cytochrome P450-mediated hydroxylation followed by decarboxylation. While environmentally friendly (85% atom economy), this method remains at lab-scale with yields <50%.
Purification and Characterization
Crude product purification typically involves:
-
Acid-base extraction (pH 2-3) to isolate carboxylic acid
-
Recrystallization from ethanol/water mixtures
-
Final purification via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water)
Advanced characterization employs:
-
¹⁹F NMR: δ -112 ppm vs CFCl₃, confirming fluorine substitution pattern
-
IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-F)
Pharmaceutical Applications
Kinase Inhibitor Development
The compound's ability to participate in hydrogen bonding (via -COOH) while maintaining lipophilicity (LogP 2.08) makes it ideal for ATP-binding pocket targeting. Recent studies incorporate it into:
-
JAK2 Inhibitors: Improved selectivity over JAK3 (IC₅₀ 12 nM vs 480 nM) in myeloproliferative disorder treatments
-
EGFR-TK Inhibitors: 18-fold enhanced potency in T790M/L858R mutant lines compared to gefitinib
Prodrug Formulations
Ester derivatives like ethyl 4-bromo-3-fluorobenzoate (CAS 1130165-74-0) demonstrate enhanced blood-brain barrier penetration, with hydrolysis rates of 0.12 hr⁻¹ in human plasma . This property is exploited in:
-
Antipsychotics: 89% higher striatal D₂ receptor occupancy vs non-fluorinated analogs
-
Anticonvulsants: 40% reduction in ED₅₀ for pentylenetetrazole-induced seizures
Material Science Innovations
Polymer Modification
Incorporation into polyimide backbones yields materials with:
-
23% increase in glass transition temperature (Tg 298°C → 367°C)
-
Dielectric constant reduction to 2.4 (1 MHz) vs 3.1 for baseline
These properties enable use in 5G millimeter-wave substrates and flexible displays.
| Endpoint | Value (Rat) | Classification |
|---|---|---|
| Oral LD₅₀ | 2,150 mg/kg | Warning (H302) |
| Dermal Irritation | Category 2 | H315 |
| Eye Irritation | Category 2A | H319 |
| STOT SE 3 (Inhalation) | LC₅₀ 4.7 mg/L/4h | H335 |
Chronic exposure studies (28-day) show no-observed-adverse-effect-level (NOAEL) at 50 mg/kg/day, with renal tubular hyperplasia appearing at ≥100 mg/kg/day .
Environmental Fate
Key ecotoxicological parameters:
-
Biodegradation (OECD 301F): 12% in 28 days (persistent)
-
Daphnia magna EC₅₀: 8.7 mg/L (48h)
-
Algal Growth Inhibition: ErC₅₀ 3.4 mg/L (72h)
Proper disposal requires incineration (≥850°C) with acid gas scrubbing to prevent HF emissions .
Future Research Directions
Continuous Flow Synthesis
Microreactor technology could enhance the halogen exchange route by:
-
Reducing reaction time from 18h → 22 minutes
-
Improving yield to 89% via precise temperature control
Targeted Drug Delivery
Conjugation to antibody-drug conjugates (ADCs) using cleavable linkers shows promise in:
-
HER2+ breast cancer models: 73% tumor regression at 3 mg/kg
-
Reduced systemic toxicity (MTD increased from 1.8 → 5.6 mg/kg)
Quantum Chemical Modeling
Recent DFT calculations (B3LYP/6-311++G**) predict:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume